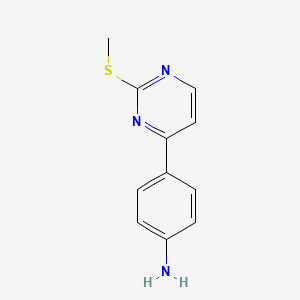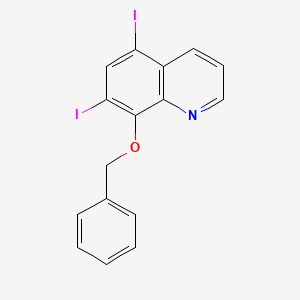
8-(Benzyloxy)-5,7-diiodoquinoline
Descripción general
Descripción
8-(Benzyloxy)-5,7-diiodoquinoline (BDIQ) is an organic compound with a wide range of applications in the scientific research community. It is a heterocyclic compound, meaning it contains both carbon and nitrogen atoms, and is composed of a benzyloxy group and a 5,7-diiodoquinoline group. BDIQ has been used in a variety of scientific research applications, including its use as a fluorescent dye, a molecular probe, and a drug-like molecule. Additionally, BDIQ has been used to study the mechanism of action of various compounds, as well as the biochemical and physiological effects of these compounds.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
8-(Benzyloxy)-5,7-diiodoquinoline has been studied in the context of its synthesis and chemical properties. Takács et al. (2011) described the synthesis of various 5-carboxamido-7-iodo-8-benzyloxyquinolines via aminocarbonylation, employing palladium(0) catalysts. This process demonstrates the chemical reactivity and potential for creating derivatives of this compound (Takács et al., 2011).
Applications in Fluorescent pH-Probes
Kappaun et al. (2006) explored the use of 8-benzyloxyquinolines, including 8-(Benzyloxy)-5,7-diiodoquinoline, as fluorescent pH-probes in nonaqueous solutions. They identified a significant red shift in emission upon protonation of the derivatives, suggesting potential applications in pH sensing (Kappaun et al., 2006).
Tautomerism and Substituent Effects
The tautomerism and effects of substituents in 8-hydroxyquinoline derivatives were studied by Karpińska et al. (2010), providing insights into the stability and electronic structure of these molecules, which can influence their chemical and biological properties (Karpińska et al., 2010).
Luminescent Organoboron Complexes
The use of 8-quinolinolates, including 8-(Benzyloxy)-5,7-diiodoquinoline, in synthesizing luminescent organoboron complexes has been researched by Kappaun et al. (2006). These studies are significant for developing materials with unique electronic and electroluminescent properties (Kappaun et al., 2006).
Near-Infrared Luminescence in Metal Complexes
Shavaleev et al. (2009) investigated the luminescence properties of neodymium and ytterbium complexes with ligands based on benzoxazole-substituted 8-hydroxyquinolines, indicating potential applications in light-emitting devices (Shavaleev et al., 2009).
Antimicrobial Applications
Chung et al. (2014) synthesized a series of 8-benzyloxy-substituted quinoline ethers and evaluated their antimicrobial activities, showcasing the potential of 8-(Benzyloxy)-5,7-diiodoquinoline in developing new antimicrobial agents (Chung et al., 2014).
Propiedades
IUPAC Name |
5,7-diiodo-8-phenylmethoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11I2NO/c17-13-9-14(18)16(15-12(13)7-4-8-19-15)20-10-11-5-2-1-3-6-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJSTBWDOCIDAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C3=C2N=CC=C3)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11I2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Benzyloxy)-5,7-diiodoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



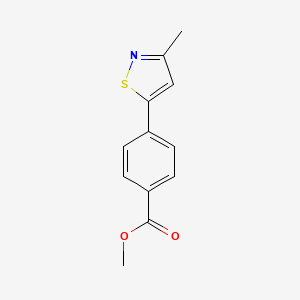
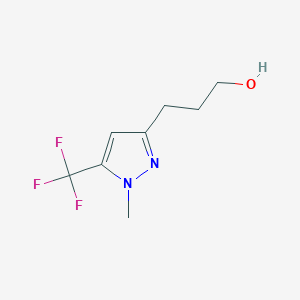

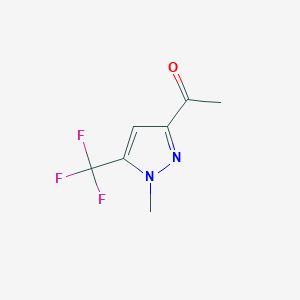
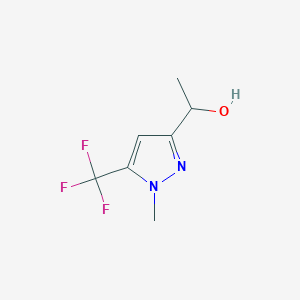
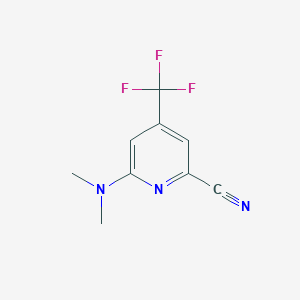
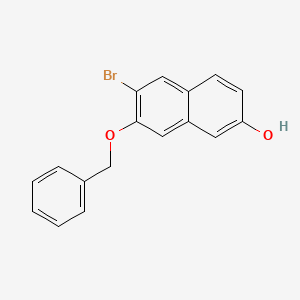
![(2E)-3-(dimethylamino)-1-{4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}prop-2-en-1-one](/img/structure/B1404681.png)
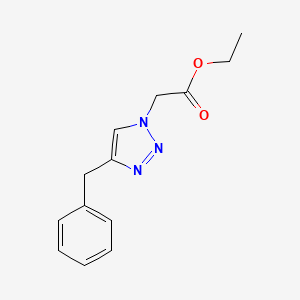
![1-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B1404685.png)
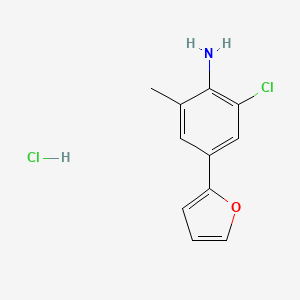
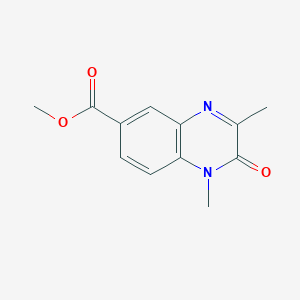
![4-[2-(1,3-Dimethylbenzimidazol-3-ium-2-yl)ethenyl]-6-(1,3-dimethylbenzimidazol-2-ylidene)hex-4-en-1-ol;perchlorate](/img/structure/B1404688.png)
